Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]-
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Overview
Description
Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- is an organic compound that belongs to the class of heterocyclic amines. It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing ring, and pyridine, a six-membered nitrogen-containing aromatic ring. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-pyridinecarboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the catalytic hydrogenation of pyrrole or the cyclization of amino alcohols. For example, pyrrolidine can be produced from butanediol and ammonia over a nickel catalyst at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of enzyme mechanisms and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets. It can bind to nicotinic acetylcholine receptors, modulating their activity. This interaction affects various signaling pathways, leading to physiological and biochemical changes in the body .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- is structurally similar to nicotine, which also contains a pyrrolidine and pyridine ring.
Nornicotine: Another similar compound, nornicotine, lacks the N-methyl group present in nicotine.
Uniqueness
Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in various synthetic pathways makes it valuable in research and industrial applications .
Properties
CAS No. |
62326-45-8 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H14N2O/c1-9-10(5-4-6-12-9)11(14)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |
InChI Key |
BYBKPRZGBFWCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCCC2 |
Origin of Product |
United States |
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